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These application notes provide a comprehensive overview of the use of locking plates for the

treatment of comminuted fibula fractures. This document summarizes clinical outcomes,

biomechanical principles, and detailed surgical protocols to inform research and development

in orthopedic trauma.

Introduction
Comminuted fractures of the distal fibula present a significant challenge in orthopedic surgery.

The presence of multiple bone fragments complicates anatomical reduction and stable fixation,

which are crucial for optimal healing and restoration of ankle joint function.[1][2] Locking plate

technology has emerged as a viable treatment option, particularly in cases of poor bone quality,

such as osteoporosis, or in complex fracture patterns where traditional plating techniques may

be insufficient.[2][3] Locking plates are designed to provide angular stability, acting as a fixed-

angle construct that is less dependent on the friction between the plate and the bone for

stability.[4] This characteristic may offer advantages in maintaining fracture reduction and

promoting a favorable environment for bone healing in comminuted fractures.

Quantitative Data Summary
The following tables summarize key quantitative data from clinical and biomechanical studies

on the use of locking plates in distal fibula fractures, with a focus on comminuted patterns

where applicable.
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Table 1: Clinical Outcome Data
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Study/Aut
hor

Plate
Type

Number
of
Patients

Union
Rate

Mean
Time to
Union
(weeks)

Complica
tion Rate

Notes

Schepers

et al.

(2011)[5]

Locking

Plate
40 - -

17.5%

(wound

complicatio

ns)

Significantl

y higher

wound

complicatio

n rate

compared

to

convention

al plates

(5.5%).[5]

El Fatayri

et al.

(2019)[6]

Locking

Plate
63

81% at 6

weeks,

96.83% at

12 weeks

-

11.12%

(wound

complicatio

ns)

No

significant

difference

in union or

complicatio

n rates

compared

to non-

locking

plates.[6]

Cost

analysis

and clinical

outcomes..

. (2023)[7]

Pre-

contoured

Locking

Plate

(Part of

380 total)
-

No

difference

between

groups

Increased

risk of

deep

infection

Locking

plates were

associated

with higher

costs.[7]

Schepers

et al.

(2011)[8]

Locking

Compressi

on Plate

40 - - 17.5%

(wound

complicatio

ns)

Major

complicatio

ns

requiring

plate

removal
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were

significantl

y higher in

the locking

plate

group.[8]

A

compariso

n of bone

union...

(2019)[6]

Locking

Plate
63

96.83% at

12 weeks
- 11.12%

No

significant

difference

in

hardware

removal

rate

compared

to non-

locking

plates.[6]

Fibulär

Plate

Fixation...

(2019)[9]

Locking

Plate

24 (5.9% of

404)

99.5%

(overall)
-

19.3%

(overall)

No

correlation

between

complicatio

n rate and

fixation

technique

was

identified.

[9]

Bariteau et

al. (2014)

Locking

Plate
- - - -

Biomechan

ical study,

not clinical.

White et al.

(2013)[1]

[10]

Locked

one-third

tubular

plate

8 paired

cadaveric

limbs

- - -

Biomechan

ical study,

not clinical.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://scispace.com/pdf/increased-rates-of-wound-complications-with-locking-plates-2sco9oyv5s.pdf
https://pubmed.ncbi.nlm.nih.gov/31635907/
https://pubmed.ncbi.nlm.nih.gov/31635907/
https://pubmed.ncbi.nlm.nih.gov/31538819/
https://pubmed.ncbi.nlm.nih.gov/31538819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3569473/
https://pubmed.ncbi.nlm.nih.gov/23187038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kim et al.

(2012)

Locking

Plate
- - - -

Biomechan

ical study,

not clinical.

Table 2: Biomechanical Study Data

Study/Author Plate Type Specimen Key Findings

White et al. (2013)[1]

[10]

Locked one-third

tubular plate

8 paired cadaveric

limbs

No significant

difference in construct

stiffness, torque to

failure, or energy to

failure compared to

standard one-third

tubular plates for

comminuted Weber C

fibular fractures.[1][10]

A Biomechanical

Comparison... (2015)

[11][12]

Distal fibular locking

plate

14 fresh-frozen

cadaveric legs

No mechanical

advantage for locking

plates in trimalleolar

ankle injuries with

normal bone density

and without fracture

comminution.[11][12]

Use of locking fibular

plates... (2024)[13]

Lateral periarticular

locked plating

Osteoporotic

comminuted fracture

model

Dual non-locked one-

third tubular plating

achieved a greater

peak torque to failure

than locked plating.

No difference in

stiffness was

observed.[13]

Experimental Protocols / Surgical Technique
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The following protocol outlines a generalized surgical technique for the application of a locking

plate in a comminuted distal fibula fracture, synthesized from various sources.[14][15][16][17]

3.1. Preoperative Planning

Imaging: Obtain high-quality anteroposterior, lateral, and mortise view radiographs of the

injured ankle. A CT scan may be beneficial for complex comminuted fractures to better

visualize the fracture pattern and for preoperative planning.

Implant Selection: Choose an appropriate locking plate system. Anatomically pre-contoured

plates are often advantageous as they can act as a reduction template.[4] The length of the

plate should be sufficient to span the comminuted zone and allow for at least three to four

screw holes in the proximal and distal main fragments.

Patient Positioning: The patient is typically placed in a supine position on a radiolucent

operating table.[14][17] A bump may be placed under the ipsilateral hip to facilitate access to

the lateral malleolus.

3.2. Surgical Approach

Incision: A standard lateral approach to the distal fibula is performed. Care should be taken

to create full-thickness skin flaps and minimize soft tissue stripping to preserve the periosteal

blood supply.

Fracture Exposure and Reduction: The fracture site is exposed, and any hematoma is

evacuated. Indirect reduction techniques are preferred for comminuted fractures to maintain

the vascularity of the bone fragments.[15] This can be achieved through longitudinal traction

and the use of the plate as a reduction aid.[15] Kirschner wires or reduction forceps can be

used for temporary fixation.[17]

3.3. Plate Application and Fixation

Plate Placement: The selected locking plate is positioned on the lateral aspect of the fibula.

For anatomically pre-contoured plates, the plate should fit snugly against the bone.

Initial Screw Insertion (Non-locking): A conventional (non-locking) screw is typically inserted

first in the oblong plate hole in the proximal fragment. This allows for fine-tuning of the plate
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position and can provide some compression if desired.

Distal Fragment Fixation: Attention is then turned to the distal fragment. At least three locking

screws are recommended in the distal fragment for adequate stability. The use of polyaxial

locking screws can be advantageous in capturing small distal fragments.

Proximal Fragment Fixation: Following distal fixation, the remaining proximal screws are

inserted. These are typically locking screws to provide angular stability.

Interfragmentary Screw (Optional): If a large, reducible fragment exists within the

comminuted zone, an interfragmentary lag screw can be placed through the plate or

independently before plate application to enhance stability.

Syndesmotic Fixation (if required): If syndesmotic instability is present, a syndesmotic screw

is placed through the plate, engaging the tibia. The ankle should be held in a neutral position

during syndesmotic screw insertion.[16]

3.4. Closure and Postoperative Management

Wound Closure: The wound is thoroughly irrigated, and closure is performed in layers.

Postoperative Protocol: A standard postoperative protocol includes a period of non-weight-

bearing or partial weight-bearing, typically for 6-8 weeks, followed by progressive weight-

bearing as tolerated. Early range of motion exercises are encouraged to prevent stiffness.

However, some studies have explored immediate weight-bearing protocols with locking

plates in stable distal fibula fractures with favorable outcomes.[17]

Diagrams
The following diagrams illustrate the logical workflow of the surgical application of locking

plates and the biomechanical principles involved.
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Caption: Surgical workflow for locking plate fixation of comminuted fibula fractures.
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Caption: Biomechanical principles of locking vs. conventional plate fixation.

Conclusion
Locking plates offer a stable fixation method for comminuted fibula fractures, particularly in the

presence of osteoporosis or complex fracture patterns. While biomechanical studies have

shown mixed results when compared to conventional plating in specific scenarios, the principle

of angular stability remains a key advantage in maintaining fracture reduction in compromised

bone.[1][3][13] Clinical outcomes are generally favorable, with high union rates reported.[6][9]

However, clinicians should be aware of the potential for increased wound complications and

higher implant costs associated with locking plates.[5][7][8] The choice of implant should be

tailored to the individual patient's fracture pattern, bone quality, and overall clinical picture.

Further high-quality randomized controlled trials are needed to definitively establish the

superiority of locking plates over conventional methods in the treatment of comminuted fibula

fractures.
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[https://www.benchchem.com/product/b1681082#application-of-locking-plates-in-
comminuted-fibula-fractures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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